Ethyl acifluorfen
Overview
Description
Ethyl acifluorfen, also known as fluoroglycofen-ethyl, is an organic compound used primarily as an herbicide. It belongs to the class of diphenyl ether herbicides and functions by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis. This compound is particularly effective against broadleaf weeds and is commonly used in crops such as soybeans, peanuts, and rice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl acifluorfen involves several steps. One common method includes dissolving acifluorfen and caustic soda flakes in ethyl chloroacetate, maintaining the reaction temperature between 65-70°C, and allowing the reaction to proceed for 5-6 hours. The mixture is then desolventized, washed, pressed, and filtered to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis process is optimized to increase yield and purity. For instance, using ethyl chloroacetate as both a raw material and solvent can enhance the synthetic yield from 50% to 95% and increase product purity from 65% to 96% .
Chemical Reactions Analysis
Types of Reactions: Ethyl acifluorfen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Ethyl acifluorfen has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of protoporphyrinogen oxidase and its effects on chlorophyll synthesis.
Biology: Researchers use it to investigate plant physiology and the mechanisms of herbicide resistance.
Medicine: While primarily an herbicide, its mechanism of action provides insights into similar biochemical pathways in medical research.
Industry: It is widely used in agriculture to control broadleaf weeds, enhancing crop yields and reducing competition for resources
Mechanism of Action
Ethyl acifluorfen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is crucial for the biosynthesis of chlorophyll. By inhibiting this enzyme, this compound disrupts the production of chlorophyll, leading to the accumulation of toxic intermediates that cause cell membrane damage and ultimately plant death .
Comparison with Similar Compounds
Acifluorfen: Another diphenyl ether herbicide with a similar mechanism of action.
Lactofen: Also inhibits protoporphyrinogen oxidase and is used for similar agricultural purposes.
Flumioxazin: A herbicide that targets the same enzyme but has different chemical properties and applications.
Uniqueness: Ethyl acifluorfen is unique due to its high efficacy against a broad spectrum of broadleaf weeds and its relatively low required dosage. Its specific chemical structure allows for effective inhibition of protoporphyrinogen oxidase, making it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO5/c1-2-25-15(22)11-8-10(4-5-13(11)21(23)24)26-14-6-3-9(7-12(14)17)16(18,19)20/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYLZOBDCIFSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058476 | |
Record name | Acifluorfen, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77207-01-3 | |
Record name | Acifluorfen-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77207-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acifluorfen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077207013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifluorfen, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ACIFLUORFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C68Z54446 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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